N-hydroxy-(2-pyrrolidinomethyl)-aniline
Description
N-hydroxy-(2-pyrrolidinomethyl)-aniline, with the IUPAC name N-[2-(pyrrolidin-1-ylmethyl)phenyl]hydroxylamine, is a molecule that uniquely combines the structural features of an N-hydroxylated aromatic amine and a nitrogen-containing heterocycle. nih.gov This distinct combination of functional groups imparts specific chemical properties that are the subject of ongoing research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O nih.gov |
| Molecular Weight | 192.26 g/mol nih.gov |
| IUPAC Name | N-[2-(pyrrolidin-1-ylmethyl)phenyl]hydroxylamine nih.gov |
| XLogP3 | 1.7 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 3 nih.gov |
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and materials science. nih.gov The pyrrolidine (B122466) ring in this compound is a saturated five-membered nitrogen heterocycle that is a common motif in a vast array of biologically active natural products and synthetic compounds. nih.gov The presence of this heterocyclic system can influence the molecule's conformation, solubility, and potential biological interactions. The study of such compounds contributes to a deeper understanding of how heterocyclic moieties can modulate the properties of aromatic amines.
N-hydroxylated aromatic amines are versatile intermediates in organic synthesis. The N-hydroxy group can act as a nucleophile or be oxidized to a nitroso group, enabling a variety of chemical transformations. These compounds are key precursors for the synthesis of other nitrogen-containing molecules, including nitrosoarenes, azoxybenzenes, and various heterocyclic systems. The selective synthesis of N-aryl hydroxylamines, often achieved through the controlled hydrogenation of nitroaromatics, is a significant area of research. rsc.org The development of efficient catalytic systems for such transformations is crucial for their application in fine chemical synthesis. rsc.org
While specific research on this compound is not extensively documented in publicly available literature, research on analogous N-substituted N-hydroxyanilines and related heterocyclic systems points to several key domains of interest:
Synthetic Methodology: The development of efficient and selective methods for the synthesis of N-hydroxylated anilines bearing complex substituents remains an active area of research. This includes the exploration of novel catalysts and reaction conditions for the reduction of substituted nitroaromatics. rsc.orggoogle.com
Reactivity and Mechanistic Studies: Understanding the reactivity of the N-hydroxy group in the presence of the pyrrolidinomethyl substituent is crucial for its application as a synthetic intermediate. The interplay between the two nitrogen atoms and the aromatic ring likely influences the molecule's electronic properties and reaction pathways.
Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active compounds. Research in this area would logically explore its potential as a scaffold for the design and synthesis of new therapeutic agents. N-hydroxy groups are known to be present in some bioactive heterocycles. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[2-(pyrrolidin-1-ylmethyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C11H16N2O/c14-12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6,12,14H,3-4,7-9H2 |
InChI Key |
BBCXKESRJCUVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2NO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of N Hydroxy 2 Pyrrolidinomethyl Aniline
Synthesis of Precursor Intermediates, including N-(2-nitrobenzyl)-pyrrolidine
The primary precursor for the synthesis of N-hydroxy-(2-pyrrolidinomethyl)-aniline is N-(2-nitrobenzyl)-pyrrolidine. The most direct and common method for its preparation is through the nucleophilic substitution of a 2-nitrobenzyl halide with pyrrolidine (B122466). Typically, 2-nitrobenzyl bromide or chloride is reacted with pyrrolidine in the presence of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrohalic acid formed during the reaction. The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).
This method is an example of N-alkylation of a secondary amine, a fundamental and widely used transformation in organic synthesis. The process involves the attack of the lone pair of electrons on the pyrrolidine nitrogen onto the benzylic carbon of the 2-nitrobenzyl halide, displacing the halide ion.
Alternative strategies for creating similar N-benzyl-pyrrolidine structures have also been explored. For instance, research into pyrrolidinones has shown that methyl N-(2-nitrobenzyl)pyroglutamate can be synthesized by reacting the iminoether derived from methyl pyroglutamate (B8496135) with a nitrobenzyl bromide researchgate.net. Another patented process describes the formation of N-benzyl-2-nitromethylene-pyrrolidine from N-benzyl-2-pyrrolidone as an intermediate in the synthesis of 2-aminomethyl-pyrrolidine google.com. These related syntheses underscore the versatility of benzylating agents in constructing complex pyrrolidine-containing molecules.
Catalytic Reduction Approaches for the N-Hydroxylation of Anilines
The conversion of the nitro group in N-(2-nitrobenzyl)-pyrrolidine to a hydroxylamine (B1172632) function is the key transformation to yield the target compound. This is a delicate reduction, as the reaction can easily proceed to the corresponding aniline (B41778) (2-(pyrrolidinomethyl)-aniline), which is the thermodynamically more stable product mdpi.com. Therefore, developing highly selective catalytic systems is paramount. The partial reduction of a nitroaromatic compound proceeds through a nitroso intermediate, which is then further reduced to the hydroxylamine.
Application of Heterogeneous Catalysis (e.g., Platinum on Carbon)
Heterogeneous platinum catalysts are highly effective for the selective reduction of nitroarenes to N-aryl hydroxylamines researchgate.net. Platinum supported on carbon (Pt/C) or silica (B1680970) (Pt/SiO₂) is commonly used under a hydrogen atmosphere mdpi.comresearchgate.net. The key to achieving high selectivity for the N-hydroxylamine product lies in the careful control of reaction conditions and the use of specific additives researchgate.net.
Table 1: Performance of Platinum-Based Catalysts in N-Hydroxylation of Nitroarenes This table is representative of typical results found in the literature for various nitroarenes, illustrating the general effectiveness of these catalytic systems.
| Catalyst | Support | Additives | Hydrogen Source | Selectivity for Hydroxylamine (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Platinum | SiO₂ | Triethylamine, DMSO | H₂ (1 bar) | >99 | 99 | mdpi.comresearchgate.net |
| Platinum | Carbon | DMSO | H₂ | High | 85 | mdpi.com |
Exploration of Alternative Catalytic Systems and Conditions
While platinum-based systems are well-established, research has explored various alternative catalysts to improve cost-effectiveness, activity, and selectivity. Bimetallic catalysts, such as those combining platinum with tin (Pt/Sn), have been investigated. Other systems mentioned in the literature for similar transformations include Ni-Ce-P amorphous alloys, palladium on carbon, and catalysts based on rhodium or ruthenium with hydrazine (B178648) hydrate (B1144303) as the reducing agent google.com.
Palladium on carbon, a common hydrogenation catalyst, often requires harsh conditions of high temperature and pressure for this specific transformation and can lead to over-reduction google.com. Iridium catalysts prepared by the Adams method have shown promise for selectively producing hydroxylamines from nitro compounds in an ethanol-water solution mdpi.com. Many efficient catalysts based on metals like Fe, Co, Ni, Pd, Ru, Ag, or Au have been developed for the selective reduction of nitroarenes to various N-containing compounds researchgate.net. The choice of catalyst, support, and reductant (e.g., H₂, hydrazine hydrate, isopropanol) all play a significant role in the reaction's outcome google.com.
Table 2: Alternative Catalytic Systems for N-Hydroxylation This table summarizes various catalytic systems used for the reduction of nitroaromatics, highlighting the diversity of approaches beyond platinum.
| Catalyst System | Reductant/H₂ Source | Key Features | Reference |
|---|---|---|---|
| Ni-Ce-P Amorphous Alloy | H₂ | Alternative to noble metals, but hydrogen control can be difficult. | google.com |
| Palladium on Carbon | H₂ | Often requires harsh conditions (high temp/pressure). | google.com |
| Rhodium or Ruthenium | Hydrazine Hydrate | Uses a chemical hydrogen donor instead of H₂ gas. | google.com |
| Iridium (Adams method) | H₂ | Shows good selectivity for hydroxylamine in aqueous ethanol (B145695). | mdpi.com |
Development and Optimization of Novel Synthetic Routes to the Compound
Beyond the conventional two-step synthesis, efforts in synthetic methodology focus on creating more efficient, atom-economical, and stereocontrolled routes to the target molecule and its derivatives.
Stereoselective and Regioselective Synthesis Approaches
The target compound possesses a chiral center at the C2 position of the pyrrolidine ring. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure forms of the compound is of significant interest. Such syntheses typically involve establishing the key stereocenter in the N-(2-nitrobenzyl)-pyrrolidine precursor. Several general strategies for the stereoselective synthesis of 2-substituted pyrrolidines are well-documented and could be adapted for this purpose.
From Chiral Precursors: A common approach is to start with a commercially available, enantiopure precursor, such as (S)- or (R)-proline or a 4-hydroxyproline (B1632879) derivative. These molecules provide a pre-existing chiral scaffold that can be chemically modified to introduce the desired substituents mdpi.com.
Asymmetric Catalysis: Biocatalytic methods, such as the use of transaminases, can convert prochiral ω-chloroketones into chiral 2-substituted pyrrolidines with high enantiomeric excess. This enzyme-triggered cyclization offers access to both enantiomers by selecting the appropriate enzyme nih.gov.
Chiral Auxiliaries: An organometallic chiral auxiliary, such as an η⁴-dienetricarbonyliron complex, can be used to direct the stereochemical outcome of reactions. For example, a cascade double reductive amination on a side-chain of such a complex can produce 2-substituted pyrrolidines with excellent diastereoselectivity acs.org.
Diastereoselective Reduction: The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity to create functionalized pyrrolidines with multiple stereocenters researchgate.net.
Regioselectivity, while crucial in the synthesis of more complex molecules like N-hydroxyindoles unito.it, is less ambiguous in the planned synthesis of this compound, as the points of connection are clearly defined by the starting materials.
Detailed Mechanistic Investigations of Formation Reactions
Two plausible synthetic routes are considered:
Route A: N-hydroxylation of 2-(pyrrolidinomethyl)-aniline.
Route B: Mannich-type reaction of N-hydroxyaniline with pyrrolidine and formaldehyde (B43269).
The mechanistic details for each potential pathway are explored below based on analogous systems.
N-Hydroxylation Pathway:
The N-hydroxylation of secondary arylamines, such as N-methylaniline, has been studied using density functional theory (DFT). These studies suggest that the reaction, when mediated by oxidizing agents like cytochrome P450 enzymes, likely proceeds via a hydrogen abstraction and rebound mechanism rather than a direct oxygen transfer. nih.gov
For a precursor like 2-(pyrrolidinomethyl)-aniline, the proposed pathway would involve:
Hydrogen Abstraction: The N-H proton of the secondary amine is abstracted by the oxidizing species, forming a nitrogen-centered radical.
Transition State 1 (TS1): This step involves a transition state where the N-H bond is partially broken, and a new bond with the oxidant is partially formed.
Rebound Step: The hydroxyl group rebounds from the oxidant to the nitrogen radical, forming the N-hydroxy product.
Transition State 2 (TS2): This step is often the rate-limiting step and involves the formation of the N-O bond. nih.gov
Computational models of analogous systems, such as the N-hydroxylation of N-methylaniline, provide insights into the energetics of these transition states.
Mannich Reaction Pathway:
The introduction of the pyrrolidinomethyl group onto the aniline ring can be achieved through the Mannich reaction. wikipedia.orglibretexts.org This reaction involves the aminoalkylation of a carbon acid, in this case, the electron-rich aromatic ring of aniline. The mechanism proceeds as follows:
Formation of the Eschenmoser-type salt precursor: Pyrrolidine reacts with formaldehyde to form a highly electrophilic iminium ion (pyrrolidin-1-ylmethaniminium).
Electrophilic Aromatic Substitution: The aniline derivative then acts as a nucleophile, attacking the iminium ion. The ortho-position is activated for this electrophilic attack.
Transition State (TS_Mannich): This transition state resembles that of a standard electrophilic aromatic substitution, with a partial bond forming between the ortho-carbon of the aniline ring and the methylene (B1212753) carbon of the iminium ion, and a delocalization of the positive charge over the aromatic system (sigma complex or Wheland intermediate).
Rearomatization: A proton is lost from the ortho-position, restoring the aromaticity of the ring and yielding the final 2-(pyrrolidinomethyl)-aniline product.
If N-hydroxyaniline is used as the starting material (Route B), the N-hydroxy group, being an electron-donating group, would also direct the electrophilic attack to the ortho and para positions.
The reaction conditions play a critical role in directing the outcome of the synthesis of this compound.
For the N-hydroxylation step:
Solvent: The choice of solvent can influence the stability of the intermediates and transition states. Polar aprotic solvents are often employed in oxidation reactions.
Temperature: N-hydroxylation reactions are typically conducted at controlled, often low, temperatures to prevent over-oxidation or side reactions. The stability of the resulting N-hydroxyaniline is also a consideration, as these compounds can be sensitive to heat.
Oxidant: The choice of oxidizing agent is paramount. Reagents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or enzymatic systems (like cytochrome P450 mimics) can be used. The nature of the oxidant will dictate the reaction mechanism and conditions required. uomustansiriyah.edu.iq
For the Mannich reaction step:
Solvent: The Mannich reaction is often carried out in protic solvents like ethanol or water to facilitate the formation of the iminium ion. adichemistry.com
Temperature: The reaction temperature can influence the rate of reaction and the selectivity. Typically, these reactions are run at room temperature or with gentle heating.
pH: The pH of the reaction medium is crucial. The reaction is often carried out under mildly acidic conditions to promote the formation of the iminium ion without deactivating the aniline nucleophile through excessive protonation. adichemistry.com
The following table summarizes the potential influence of reaction conditions on the synthesis, based on analogous reactions.
| Reaction Step | Parameter | Influence on Reaction |
| N-Hydroxylation | Solvent | Affects stability of intermediates and transition states. |
| Temperature | Controls reaction rate and selectivity; prevents over-oxidation. | |
| Oxidant | Determines the reaction mechanism and efficiency. | |
| Mannich Reaction | Solvent | Protic solvents favor iminium ion formation. |
| Temperature | Influences reaction rate and can affect ortho/para selectivity. | |
| pH | Mildly acidic conditions are optimal for iminium ion formation and nucleophilic attack. |
A comprehensive kinetic and thermodynamic profile for the synthesis of this compound would require experimental and computational studies that are not currently available in the literature. However, we can infer general characteristics from related reactions.
Kinetic Profile:
In the N-hydroxylation of secondary amines, the rebound step (formation of the N-O bond) is often found to be the rate-limiting step. nih.gov The activation energy for this step would dictate the reaction rate.
In the Mannich reaction , the rate-limiting step is typically the nucleophilic attack of the aniline on the iminium ion. The rate would be dependent on the concentration of both the aniline derivative and the iminium ion.
A hypothetical reaction coordinate diagram for the N-hydroxylation step, based on DFT studies of analogous systems, would show a higher energy barrier for the rebound transition state compared to the initial hydrogen abstraction.
Thermodynamic Profile:
N-hydroxylation is generally an exothermic process, leading to a thermodynamically more stable product, although the stability of N-hydroxyanilines can be limited.
The Mannich reaction is also typically thermodynamically favorable, driven by the formation of a stable C-C bond and the restoration of aromaticity.
The following table provides hypothetical thermodynamic data for the key reaction steps, based on general principles and data from similar transformations. These values are illustrative and would need to be confirmed by specific studies on the target molecule.
| Reaction Step | ΔH (kcal/mol) (Illustrative) | ΔS (cal/mol·K) (Illustrative) | ΔG (kcal/mol) (Illustrative) | Thermodynamic Favorability |
| N-Hydroxylation | -20 to -40 | Negative (ordering of reactants) | Favorable | High |
| Mannich Reaction | -15 to -30 | Slightly Negative | Favorable | High |
Further research, including detailed kinetic studies (e.g., using stopped-flow techniques or in-situ monitoring) and high-level computational modeling, would be necessary to accurately profile the synthesis of this compound.
Despite a comprehensive search for experimental spectroscopic data for the compound "this compound," the necessary detailed research findings required to populate the requested article sections and data tables are not available in publicly accessible scientific literature or databases.
To generate a scientifically accurate and thorough article as per the user's instructions, specific experimental data from techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy for this exact compound is essential.
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Without access to this specific empirical data, it is not possible to provide a factual and accurate structural elucidation and spectroscopic characterization as outlined. Creating such data would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be generated as requested.
Advanced Structural Elucidation and Spectroscopic Characterization
Solid-State Structural Analysis: X-ray Crystallography
Extensive searches of scientific literature and crystallographic databases have revealed a significant gap in the experimental data available for the solid-state structure of N-hydroxy-(2-pyrrolidinomethyl)-aniline. As of the current date, no published studies detailing the X-ray crystallographic analysis of this specific compound could be identified. Consequently, empirical data regarding its crystal structure, unit cell parameters, and conformational analysis in the crystalline state are not available.
Determination of Crystal Structure and Unit Cell Parameters
There are no reported single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its crystal system, space group, and the dimensions of its unit cell (a, b, c, α, β, γ) remains undetermined. Without experimental crystallographic data, a definitive table of these parameters cannot be constructed.
Chiroptical Spectroscopy
This compound itself is not chiral. However, chiral derivatives can be synthesized, for instance, by using an enantiomerically pure form of the pyrrolidine (B122466) precursor. A comprehensive review of the available literature indicates that no studies on the chiroptical spectroscopy (such as Circular Dichroism or Optical Rotatory Dispersion) of any chiral derivatives of this compound have been published. Therefore, there is no experimental data to report on their specific rotation or other chiroptical properties.
Reactivity Profiles and Chemical Transformation Pathways
Reactions Involving the N-Hydroxyl Amine Moiety
The N-hydroxyl amine group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic attack at the hydroxyl group.
The N-hydroxyl amine functionality in N-hydroxy-(2-pyrrolidinomethyl)-aniline is susceptible to oxidation. Mild oxidizing agents can convert the N-hydroxyl amine to the corresponding nitroso derivative. For instance, oxidation of N-phenylhydroxylamine with reagents like potassium dichromate is known to yield nitrosobenzene. wikipedia.org In aqueous solutions at physiological pH, phenylhydroxylamine undergoes oxidation in the presence of oxygen to form nitrosobenzene, nitrobenzene, and azoxybenzene (B3421426). nih.gov It is therefore anticipated that this compound would react similarly.
Further oxidation under more vigorous conditions can lead to the formation of the corresponding nitro compound. The stability of the intermediate nitroso derivative often allows for its isolation before further oxidation occurs.
Table 1: Hypothetical Oxidation Reactions of the N-Hydroxyl Amine Moiety
| Oxidizing Agent | Expected Product | Plausible Reaction Conditions |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) | N-nitroso-(2-pyrrolidinomethyl)-aniline | Aqueous sulfuric acid, 0-5 °C |
| Oxygen (O₂) | Mixture of N-nitroso-(2-pyrrolidinomethyl)-aniline and N-nitro-(2-pyrrolidinomethyl)-aniline | Aqueous buffer (pH 7.4), room temperature |
| Hydrogen Peroxide (H₂O₂) | N-nitro-(2-pyrrolidinomethyl)-aniline | Trifluoroacetic acid, room temperature |
The N-hydroxyl amine group can be readily reduced to the corresponding primary amine. This transformation is a key step in the synthesis of various substituted anilines. Catalytic hydrogenation is a common method for this reduction, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like zinc dust in the presence of ammonium (B1175870) chloride can also effect this transformation. wikipedia.org The reduction of N-phenylhydroxylamines to anilines is a well-established reaction, and it is expected that this compound would undergo this reduction to yield (2-pyrrolidinomethyl)-aniline. acs.orgacs.org
Table 2: Hypothetical Reduction Reactions of the N-Hydroxyl Amine Moiety
| Reducing Agent/System | Expected Product | Plausible Reaction Conditions |
|---|---|---|
| H₂, Pd/C | (2-pyrrolidinomethyl)-aniline | Ethanol (B145695), room temperature, 1 atm H₂ |
| Zinc dust, NH₄Cl | (2-pyrrolidinomethyl)-aniline | Aqueous ethanol, 60-70 °C |
| Sodium Borohydride (NaBH₄) with a catalyst | (2-pyrrolidinomethyl)-aniline | Water, room temperature, AuNP@PPh₂-PIILP catalyst acs.org |
The N-hydroxyl group of this compound can act as a nucleophile. It can participate in condensation reactions with aldehydes and ketones to form nitrones. For example, N-phenylhydroxylamine reacts with benzaldehyde (B42025) to form diphenylnitrone. wikipedia.org
Furthermore, the hydroxyl group can be alkylated. The site of alkylation (N vs. O) can be dependent on the reaction conditions, particularly the solvent. acs.org O-alkylation can be achieved using alkylating agents in the presence of a base. This reaction would lead to the formation of N-alkoxy-(2-pyrrolidinomethyl)-aniline derivatives.
Table 3: Hypothetical Condensation and Alkylation Reactions of the N-Hydroxyl Group
| Reagent | Reaction Type | Expected Product | Plausible Reaction Conditions |
|---|---|---|---|
| Benzaldehyde | Condensation | N-(benzylidene)-N-(2-(pyrrolidinomethyl)phenyl)amine oxide | Ethanol, reflux |
| Methyl Iodide, NaH | Alkylation | N-methoxy-N-(2-(pyrrolidinomethyl)phenyl)amine | Tetrahydrofuran, 0 °C to room temperature |
| Benzyl Bromide, K₂CO₃ | Alkylation | N-(benzyloxy)-N-(2-(pyrrolidinomethyl)phenyl)amine | Acetone, reflux |
Reactivity of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring in this compound is a saturated heterocyclic amine. Its reactivity is centered on the nitrogen atom and the adjacent carbon atoms.
The nitrogen atom of the pyrrolidine ring is a secondary amine and is nucleophilic. It can undergo a variety of reactions, including alkylation, acylation, and sulfonylation. These reactions would typically require the protection of the more nucleophilic exocyclic primary amine if selectivity is desired, though in this case, the N-hydroxyaniline nitrogen is less nucleophilic. However, for the purpose of this section, we will consider the intrinsic reactivity of the pyrrolidine nitrogen.
Alkylation with alkyl halides would introduce an alkyl group on the pyrrolidine nitrogen, forming a tertiary amine. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative. Similarly, reaction with sulfonyl chlorides would produce N-sulfonyl derivatives.
Table 4: Hypothetical Nitrogen-Centered Reactions of the Pyrrolidine Ring
| Reagent | Reaction Type | Expected Product (on the pyrrolidine N) | Plausible Reaction Conditions |
|---|---|---|---|
| Ethyl Iodide, K₂CO₃ | N-Alkylation | N-hydroxy-N-(2-((1-ethylpyrrolidin-2-yl)methyl)phenyl)amine | Acetonitrile (B52724), reflux |
| Acetyl Chloride, Triethylamine (B128534) | N-Acylation | N-(2-((1-acetylpyrrolidin-2-yl)methyl)phenyl)-N-hydroxyamine | Dichloromethane, 0 °C |
| Tosyl Chloride, Pyridine | N-Sulfonylation | N-hydroxy-N-(2-((1-tosylpyrrolidin-2-yl)methyl)phenyl)amine | Pyridine, room temperature |
The carbon atoms of the pyrrolidine ring, particularly those alpha to the nitrogen (C2 and C5), can be functionalized through various C-H activation strategies. While the C2 position is already substituted, the C5 position presents a site for further modification. Modern synthetic methods allow for the regio- and diastereoselective functionalization of such C-H bonds. acs.orgnih.gov
For instance, redox-triggered α-C–H functionalization has been used for the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. acs.orgnih.gov These reactions often proceed through the formation of an iminium ion intermediate, which is then trapped by a nucleophile. This would allow for the introduction of a variety of substituents at the C5 position of the pyrrolidine ring in this compound.
Table 5: Hypothetical Functionalization at the C5 Position of the Pyrrolidine Ring
| Reaction Type | Reagents | Expected Product (substituent at C5) | Plausible Reaction Conditions |
|---|---|---|---|
| Redox-neutral α-C–H Arylation | Quinone monoacetal, Arylboronic acid, DABCO | Aryl group | Toluene, 60 °C rsc.org |
| α-C–H Oxygenation/Nucleophilic Addition | 1. o-Benzoquinone; 2. Grignard reagent | Alkyl or Aryl group | 1. Dichloromethane, rt; 2. Tetrahydrofuran, -78 °C acs.org |
| Intramolecular C-H Amination | Iron dipyrrinato complex | Cyclization to form a bicyclic system (if a suitable azide (B81097) is present) | Solvent, heat nih.gov |
Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety.
The aniline moiety in this compound is the primary site of electrophilic and nucleophilic reactivity. The presence of the N-hydroxy and the ortho-(pyrrolidinomethyl) substituents significantly influences the electron density distribution and steric environment of the aromatic ring, thereby dictating the compound's reactivity profile.
Electrophilic Aromatic Substitution (EAS) Patterns.
The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. nih.govumich.edu Consequently, the amino group is a strong activating and ortho-, para-directing group. nih.govumich.edu
The N-hydroxy substituent is also considered an activating group and an ortho-, para-director. The oxygen atom's lone pairs can participate in resonance, further enhancing the electron density at the ortho and para positions. This directing effect is similar to that of a hydroxyl (-OH) or alkoxy (-OR) group. youtube.comlibretexts.org
The (2-pyrrolidinomethyl)- group at the ortho position is an alkyl group, which is weakly activating and also an ortho-, para-director through an inductive effect. youtube.com However, its primary influence in this context is steric hindrance. The bulky nature of this substituent will likely hinder electrophilic attack at the adjacent ortho position (C6).
Considering the combined electronic effects of the N-hydroxy and the inherent activating nature of the aniline nitrogen, the aromatic ring of this compound is highly activated towards EAS. The directing effects of both the N-hydroxy and the amino group reinforce each other, strongly favoring substitution at the para position (C4) relative to the N-hydroxy group. The ortho position (C6) is sterically hindered by the adjacent 2-pyrrolidinomethyl group, making the para position the most probable site for electrophilic attack.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |
| C4 (para) | Highly Activated | Low | Major Product |
| C6 (ortho) | Highly Activated | High | Minor Product |
| C3, C5 (meta) | Deactivated | Low | Not Favored |
Nucleophilic Additions and Substitutions.
The primary site for nucleophilic reactivity in this compound is the nitrogen atom of the N-hydroxyaniline moiety. The lone pair of electrons on the nitrogen can act as a nucleophile, participating in various reactions.
The N-hydroxy group itself can also exhibit nucleophilic character, particularly the oxygen atom. However, the nitrogen atom is generally the more nucleophilic center in N-arylhydroxylamines. These compounds can react with electrophiles at the nitrogen atom. For instance, N-phenylhydroxylamine can be acylated at the nitrogen. nih.gov
Furthermore, N-arylhydroxylamines can undergo nucleophilic attack by other reagents. Under certain conditions, nucleophiles can attack the aromatic ring, although this is less common than electrophilic substitution due to the electron-rich nature of the aniline ring. However, intermediates formed during the degradation or transformation of the N-hydroxy group might be susceptible to nucleophilic attack. For example, the Bamberger rearrangement of N-phenylhydroxylamines under acidic conditions involves the formation of a nitrenium ion intermediate which is then attacked by nucleophiles. nih.gov
Regioselectivity and Chemoselectivity in Complex Reactions.
In complex reactions involving multiple functional groups, the regioselectivity and chemoselectivity are governed by a combination of electronic and steric factors, as well as the nature of the reagents and reaction conditions.
Regioselectivity: As established in the EAS patterns, electrophilic attack on the aromatic ring is highly regioselective for the para position (C4). In reactions where the N-hydroxy group participates, such as intramolecular cyclizations, the regioselectivity will be determined by the ability to form stable ring structures. For example, intramolecular reactions involving the ortho-(pyrrolidinomethyl) substituent are possible. Recent studies have shown that 2-(aminomethyl)anilines can undergo oxidative cyclization to form indazoles, highlighting the potential for intramolecular reactivity. nih.gov
Chemoselectivity: The this compound molecule possesses several reactive sites: the aromatic ring, the N-hydroxy group, and the tertiary amine of the pyrrolidine ring.
Aromatic Ring vs. N-hydroxy group: In electrophilic reactions, the highly activated aromatic ring is the most likely site of attack. However, strong electrophiles might also react with the N-hydroxy group.
N-hydroxyaniline vs. Pyrrolidine Nitrogen: The aniline nitrogen is part of an aromatic system, and its lone pair is delocalized, making it less basic and nucleophilic than the tertiary amine of the pyrrolidine ring. Therefore, in reactions with acids, the pyrrolidine nitrogen is more likely to be protonated. In reactions with electrophiles, the less sterically hindered and more basic pyrrolidine nitrogen might compete with the aniline nitrogen, depending on the reaction conditions.
Degradation Pathways and Stability under Various Chemical Conditions.
N-arylhydroxylamines are known to be relatively unstable and can undergo degradation through various pathways, including oxidation, reduction, and rearrangement, particularly under acidic or basic conditions.
Acidic Conditions: Under acidic conditions, N-phenylhydroxylamines can undergo the Bamberger rearrangement to form para-aminophenol derivatives. nih.gov This reaction proceeds through a nitrenium ion intermediate. Therefore, this compound is expected to be unstable in acidic solutions, potentially rearranging to form 4-amino-3-(pyrrolidinomethyl)phenol.
Basic Conditions: In basic solutions, N-phenylhydroxylamines can be susceptible to oxidation. The degradation of phenylhydroxylamine in aqueous phosphate (B84403) buffers at physiological pH leads to products like nitrosobenzene, nitrobenzene, and azoxybenzene in an oxygen-dependent reaction. organic-chemistry.org The presence of the ortho-(pyrrolidinomethyl) group might influence the stability and the specific degradation products formed.
Oxidative Conditions: N-arylhydroxylamines are readily oxidized. organic-chemistry.org The oxidation of phenylhydroxylamine can yield nitrosobenzene, which can then be further oxidized to nitrobenzene. organic-chemistry.org Dimerization products like azoxybenzene can also be formed. researchgate.net The presence of oxidizing agents would likely lead to the rapid degradation of this compound. The degradation of N,N-dimethylanilines can proceed via oxidative N-dealkylation, a pathway that could also be relevant for the pyrrolidine substituent under certain oxidative conditions. mdpi.com
Reductive Conditions: The N-hydroxy group can be reduced to an amino group. Catalytic hydrogenation is a common method for the reduction of N-arylhydroxylamines to the corresponding anilines. Therefore, under reductive conditions, this compound would likely be converted to 2-(pyrrolidinomethyl)aniline.
Stability of the Pyrrolidine Ring: The pyrrolidine ring is a saturated heterocycle and is generally stable under many chemical conditions. However, under strongly oxidizing conditions, C-H functionalization or ring-opening might occur, although this would require harsh conditions.
Table 2: Summary of Predicted Stability and Degradation of this compound
| Condition | Predicted Stability | Potential Degradation Pathways | Major Products |
| Acidic | Unstable | Bamberger Rearrangement | 4-Amino-3-(pyrrolidinomethyl)phenol |
| Basic | Moderately Unstable | Oxidation, Dimerization | Nitroso and nitro derivatives, Azoxy compounds |
| Oxidative | Unstable | Oxidation | Nitroso and nitro derivatives |
| Reductive | Unstable | Reduction of N-hydroxy group | 2-(Pyrrolidinomethyl)aniline |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted anilines due to its favorable balance of computational cost and accuracy. nih.govias.ac.inresearchgate.net Calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.netdoaj.org
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. uantwerpen.beresearchgate.netscispace.com
For N-hydroxy-(2-pyrrolidinomethyl)-aniline, this process would also involve a conformational analysis to identify the lowest-energy conformer. This is crucial due to the molecule's flexibility, arising from several rotatable single bonds:
The bond between the aniline (B41778) ring and the methylene (B1212753) (-CH2-) group.
The bond between the methylene group and the pyrrolidine (B122466) ring's nitrogen.
The C-N bond of the hydroxylamine (B1172632) group.
The analysis would map the potential energy surface by systematically rotating these bonds to identify the global energy minimum, representing the most stable arrangement of the molecule in a vacuum or a specific solvent. nih.govresearchgate.net The relative energies of different conformers, such as those arising from the puckering of the pyrrolidine ring or the orientation of the hydroxylamine group, would be calculated to understand their population distribution at thermal equilibrium.
The electronic properties of a molecule are fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. For an aniline derivative, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atoms. researchgate.net
LUMO : Represents the innermost empty orbital and acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com A smaller gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity. nih.govnih.gov DFT calculations would precisely determine the energies of these orbitals for this compound.
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These values are representative examples from studies on related aniline derivatives and are used here to illustrate the type of data generated from DFT calculations.)
| Parameter | Description | Typical Value (eV) | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.0 to 5.0 | A smaller gap suggests higher reactivity mdpi.com |
DFT calculations can reveal how electron density is distributed across the this compound molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the constant electron density surface of the molecule, providing a guide to its reactive sites. researchgate.net
Negative Regions (Red/Yellow) : These areas are characterized by an excess of electron density and are susceptible to electrophilic attack. For this molecule, negative potentials would be expected around the highly electronegative oxygen atom of the hydroxyl group and the nitrogen atoms. researchgate.netresearchgate.net
Positive Regions (Blue) : These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials would be concentrated around the hydrogen atoms, particularly the one attached to the hydroxylamine group (-NHOH). nih.govresearchgate.net
The MEP map provides a powerful visual tool for predicting intermolecular interactions and the initial steps of chemical reactions. researchgate.net
Computational Elucidation of Reaction Mechanisms
Beyond static molecular properties, computational chemistry is instrumental in mapping the entire pathway of a chemical reaction. This involves identifying all reactants, products, intermediates, and, most importantly, the transition states that connect them. doaj.orgrsc.org
A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. It represents the point of maximum energy that must be overcome for a reaction to proceed. Computationally, a TS is located as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. nih.gov
For a potential reaction involving this compound, such as oxidation or nitrosation, DFT calculations would be used to:
Locate the geometric structure of the transition state.
Calculate its energy relative to the reactants. This energy difference is the activation energy barrier (Ea) .
The magnitude of the activation energy barrier is directly related to the reaction rate; a lower barrier implies a faster reaction. For example, in studies on the nitrosation of aniline derivatives, an intrinsic reaction barrier was estimated to be around 15 kJ mol⁻¹. murdoch.edu.au Similarly, calculations on reactions involving aniline radicals have determined activation energies for specific addition or abstraction pathways. nih.gov
Table 2: Example of Calculated Activation Energy Barriers for a Hypothetical Reaction (Note: This table is a conceptual illustration of how computational data on reaction energetics is presented.)
| Reaction Pathway | Description | Calculated Activation Energy (Ea) | Relative Rate |
| Pathway A | N-Oxidation | 85 kJ mol⁻¹ | Slower |
| Pathway B | Ring Hydroxylation | 120 kJ mol⁻¹ | Slowest |
| Pathway C | H-abstraction from -OH | 70 kJ mol⁻¹ | Fastest |
When a reaction can yield multiple products, computational chemistry can predict which product will be favored under different conditions. This is determined by analyzing the relative energies of the transition states and the final products. libretexts.org
Kinetic Control : At lower temperatures, reactions are often irreversible. The dominant product, known as the kinetic product, is the one that forms the fastest, meaning it proceeds through the transition state with the lowest activation energy barrier. libretexts.org
By calculating the complete energy profile for all possible reaction pathways, computational models can predict the product distribution. This allows for the rational design of reaction conditions to selectively synthesize the desired product. umn.edu For instance, an integrated kinetic and thermodynamic model was developed to describe the nitrosation of aniline, showcasing how these principles are applied. murdoch.edu.au
Solvent Effects Modeling on Reaction Pathways
Currently, there is a notable absence of published research specifically detailing the solvent effects on the reaction pathways of this compound. Theoretical studies employing computational models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are essential to understand how different solvent environments influence the thermodynamics and kinetics of its chemical transformations. Such studies would typically involve calculating the free energy profiles of potential reaction mechanisms in various solvents to identify the most favorable pathways. The lack of this data prevents a detailed discussion on how solvent polarity, hydrogen bonding capabilities, and other solvent parameters might affect the stability of reactants, transition states, and products in reactions involving this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Detailed molecular dynamics (MD) simulations for this compound are not available in the current scientific literature. MD simulations are a powerful computational tool for investigating the dynamic behavior of molecules over time, providing insights into their flexibility, interactions with their environment, and conformational preferences. ajgreenchem.com The application of MD simulations to this compound would be invaluable for elucidating its behavior in biological or chemical systems. nih.gov
Conformational Dynamics in Solution
Specific research on the conformational dynamics of this compound in solution has not been reported. Understanding the conformational landscape of this molecule is crucial as its three-dimensional structure can significantly influence its reactivity and interactions with other molecules. Molecular dynamics simulations would be the primary tool to explore the accessible conformations, the energy barriers between them, and the influence of different solvents on the conformational equilibrium. Without such studies, the preferred spatial arrangements of the N-hydroxy, aniline, and pyrrolidinomethyl moieties relative to each other in a solution phase remain uncharacterized.
Intermolecular Interactions and Self-Assembly
There is no specific information available regarding the intermolecular interactions and self-assembly behavior of this compound from molecular dynamics simulations or experimental studies. The potential for hydrogen bonding (from the N-hydroxy group and the secondary amine in the pyrrolidine ring), π-π stacking (from the aniline ring), and van der Waals forces suggests that this molecule could engage in various intermolecular interactions. nih.gov These interactions could lead to the formation of dimers, oligomers, or more complex self-assembled structures in solution or the solid state. rsc.orgbeilstein-journals.org Elucidating these interactions would be key to understanding its macroscopic properties and behavior in different environments.
Applications in Chemical Synthesis and Advanced Materials Non Clinical
Exploration in Chemical Probe Design and Bioconjugation Strategies
Design Principles for Small Molecule Chemical Probes
Small molecule chemical probes are essential tools for dissecting complex biological systems. researchgate.net The design of effective probes hinges on several key principles, including high affinity and selectivity for the target, bioavailability, and the inclusion of a reporter or handle for detection and isolation. researchgate.netnih.gov The structure of N-hydroxy-(2-pyrrolidinomethyl)-aniline offers a versatile scaffold for the development of such probes.
The pyrrolidine (B122466) ring is a common motif in medicinal chemistry, known for its ability to explore pharmacophore space due to its three-dimensional, non-planar structure. researchgate.netnih.gov This feature can be exploited to achieve specific steric interactions with a biological target, thereby enhancing binding affinity and selectivity. researchgate.net The nitrogen atom within the pyrrolidine ring can also participate in hydrogen bonding or act as a basic center, further contributing to target engagement.
The N-hydroxy-aniline moiety provides a reactive handle that can be utilized for covalent modification of a target protein or for the attachment of a linker. The design of chemical probes often involves tethering the small molecule ligand to a solid support or a reporter group (e.g., a fluorophore or biotin) via a linker. nih.gov The site of linker attachment is crucial to ensure that the probe maintains its affinity for the target. nih.gov For this compound, the hydroxyl group of the hydroxylamine (B1172632) could serve as an attachment point, potentially directed away from the core structure responsible for target binding.
The design process for a chemical probe based on this compound would involve iterative cycles of computational modeling, chemical synthesis, and biological evaluation to optimize its properties. nih.gov The following table outlines key design considerations for a hypothetical chemical probe derived from this compound.
| Design Principle | Application to this compound Scaffold | Rationale |
| Target Affinity and Selectivity | The pyrrolidine ring and substituted aniline (B41778) core can be modified to optimize interactions with the target's binding site. researchgate.net | High affinity ensures that the probe binds to the target at low concentrations, while selectivity minimizes off-target effects. researchgate.net |
| Bioavailability and Cell Permeability | The overall lipophilicity and hydrogen bonding capacity of the molecule can be tuned to ensure it can cross cell membranes and reach its intracellular target. | Effective probes must be able to access their target in its native biological context. |
| Linker Attachment | The N-hydroxy group or the aromatic ring could be functionalized with a linker for attachment to a reporter group or solid support. nih.gov | A linker allows for the detection and isolation of the probe-target complex. nih.gov |
| Structural and Biological Compatibility | The probe should be stable under physiological conditions and not exhibit cytotoxicity at the concentrations used in experiments. | The probe itself should not perturb the biological system in a way that confounds the experimental results. |
Development of Bio-orthogonal Functionalization Strategies
Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable for labeling and tracking biomolecules in their native environment. biorxiv.orgbiorxiv.org this compound can be envisioned as a platform for developing novel bio-orthogonal functionalization strategies.
A common approach in bio-orthogonal chemistry is to introduce a small, abiotic functional group (a "bio-orthogonal handle") onto a molecule of interest. acs.org This handle can then be selectively reacted with a probe carrying a complementary functional group. For instance, the this compound scaffold could be chemically modified to incorporate a strained alkyne or a tetrazine moiety. These groups are known to participate in highly selective and rapid bio-orthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder (IEDDA) reaction, respectively. nih.govbiorxiv.org
A hypothetical strategy for the bio-orthogonal functionalization of a surface using a derivative of this compound is outlined below:
Synthesis of a Modified Monomer: The aromatic ring of this compound could be functionalized with a bio-orthogonal handle, such as a trans-cyclooctene (B1233481) (TCO) group.
Surface Coating: The modified monomer could then be polymerized, for example, through oxidative polymerization, to form a thin film on a material surface. This would result in a surface decorated with reactive TCO groups.
Bio-orthogonal Ligation: The TCO-functionalized surface could then be treated with a solution containing a biomolecule of interest (e.g., an enzyme, antibody, or peptide) that has been tagged with a complementary tetrazine group. The tetrazine and TCO groups would react specifically, covalently attaching the biomolecule to the surface. nih.govbiorxiv.orgresearchwithrutgers.com
This approach would allow for the controlled and specific immobilization of bioactive molecules on a material surface under mild, physiological conditions. biorxiv.orgresearchwithrutgers.com
Potential in Polymer Chemistry and Functional Materials
The aniline backbone of this compound suggests its potential as a monomer for the synthesis of novel polyaniline derivatives with tailored properties. Polyaniline is a well-known conducting polymer with a wide range of applications in electronics, sensors, and anti-corrosion coatings. nih.gov However, its practical use is often limited by poor processability. researchgate.net Introducing substituents onto the aniline ring is a common strategy to improve the solubility and modify the electronic properties of the resulting polymer. nih.govrsc.org
Use as a Monomer in the Synthesis of Polyaniline Derivatives
This compound could be polymerized through chemical or electrochemical oxidative methods, similar to other aniline derivatives. rsc.orgnih.gov The presence of the N-hydroxy and the ortho-pyrrolidinomethyl substituents would be expected to significantly influence the polymerization process and the properties of the resulting polymer.
The polymerization of aniline typically proceeds through the formation of radical cations, which then couple to form dimers, trimers, and ultimately the polymer chain. researchgate.net The substituents on the aniline ring can affect the stability of these intermediates and the regiochemistry of the coupling reaction. The general procedure for the chemical oxidative polymerization of substituted anilines often involves dissolving the monomer in an acidic solution and adding an oxidizing agent, such as ammonium (B1175870) persulfate. rsc.org
The resulting polymer, poly(this compound), would possess a unique combination of functionalities along its backbone, which could impart novel properties to the material. For instance, the hydroxylamine groups could serve as redox-active sites or as points for further chemical modification. The pyrrolidine moieties could enhance solubility and provide sites for metal ion coordination.
Influence of Structure on Polymerization Mechanisms and Material Properties
The structure of the monomer plays a critical role in determining the properties of the final polymer. The substituents on this compound would exert both electronic and steric effects. nih.govrsc.org
Electronic Effects: The N-hydroxy group is an electron-donating group, which would increase the electron density on the aniline ring. This could potentially lower the oxidation potential of the monomer, making it more susceptible to polymerization. nih.gov Conversely, electron-withdrawing groups tend to hinder polymer formation. nih.gov The pyrrolidinomethyl group at the ortho position would also have an electronic influence on the polymerization process.
Steric Effects: The bulky pyrrolidinomethyl group at the ortho position would introduce significant steric hindrance. orientjchem.org This steric hindrance can affect the planarity of the polymer chain, which in turn influences the extent of π-conjugation along the backbone. nih.gov A decrease in planarity generally leads to a reduction in electrical conductivity. orientjchem.org However, the steric bulk can also disrupt interchain interactions, leading to improved solubility in common organic solvents. rsc.org The incorporation of substituents like alkyl, alkoxy, and hydroxy groups at the ortho position of the aniline ring has been shown to enhance the solubility of polyaniline derivatives. rsc.org
The following table summarizes the expected influence of the substituents of this compound on the properties of the corresponding polymer, based on established principles for substituted polyanilines.
| Property | Influence of N-hydroxy group (Electronic) | Influence of ortho-pyrrolidinomethyl group (Steric) | Expected Outcome for poly(this compound) |
| Polymerization Rate | May increase due to electron-donating nature. | May decrease due to steric hindrance around the nitrogen and the aromatic ring. | The overall rate will depend on the balance of these opposing effects. |
| Solubility | The polar N-hydroxy group may increase solubility in polar solvents. | The bulky group will disrupt interchain packing, likely increasing solubility in organic solvents. rsc.org | The polymer is expected to have improved solubility compared to unsubstituted polyaniline. |
| Electrical Conductivity | May be affected by changes in the electronic structure of the polymer backbone. | Will likely decrease due to reduced planarity and π-conjugation caused by steric hindrance. nih.govorientjchem.org | The conductivity is expected to be lower than that of unsubstituted polyaniline. |
| Morphology | May influence the self-assembly and final morphology of the polymer. | Can alter the surface morphology, potentially leading to structures different from the typical granular or fibrous morphology of polyaniline. rsc.org | The polymer may exhibit unique morphological features. |
Future Directions and Emerging Research Opportunities
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of N-arylhydroxylamines, including N-hydroxy-(2-pyrrolidinomethyl)-aniline, is a critical process in the chemical industry, often serving as intermediates for fine chemicals and pharmaceuticals. mdpi.com Traditional batch synthesis methods, however, can present challenges in terms of safety, scalability, and precise control over reaction conditions. The integration of flow chemistry and automated synthesis platforms offers a transformative approach to address these limitations.
Continuous-flow technology has been successfully explored for the selective hydrogenation of nitroarenes to N-arylhydroxylamines. mdpi.com This methodology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. mdpi.com For instance, a continuous-flow process for the Pt/C-catalyzed hydrogenation of nitroarenes has demonstrated high product selectivity (up to >99%) under mild conditions. mdpi.com
Key advantages of flow chemistry for N-hydroxy aniline (B41778) synthesis include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates.
Improved Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality and yield. researchgate.netbohrium.com
Scalability: Scaling up production is more straightforward in flow systems compared to batch reactors, often by simply extending the operation time or using parallel reactors.
Automation Potential: Flow chemistry setups are readily amenable to automation, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries for drug discovery and materials science. researchgate.netbeilstein-journals.org
Future research in this area could focus on developing fully automated, multi-step flow synthesis routes for this compound and its derivatives. This would involve integrating reaction, separation, and purification steps into a single, continuous process, significantly accelerating the discovery and development of new molecules.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Control | Less precise, potential for temperature and concentration gradients | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes |
| Scalability | Often requires significant redevelopment | More straightforward scale-up |
| Reproducibility | Can be variable between batches | High reproducibility |
Application of Machine Learning in Predicting Reactivity and Properties
The advent of artificial intelligence and machine learning (ML) is revolutionizing chemical research. rjptonline.org These powerful computational tools can be employed to predict the reactivity and properties of molecules, thereby guiding experimental efforts and accelerating the discovery process. rjptonline.orgnih.gov For this compound and its analogues, machine learning offers several exciting research opportunities.
Predicting Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the outcomes of new chemical transformations. rjptonline.org This can help chemists to identify the optimal reaction conditions for synthesizing N-hydroxy aniline derivatives with desired functionalities, saving time and resources that would otherwise be spent on trial-and-error experimentation. rjptonline.org
Predicting Molecular Properties: The biological and material properties of N-hydroxy anilines are determined by their chemical structure. Machine learning models can be developed to predict a wide range of properties, such as:
Bioactivity: Predicting the potential of a molecule to interact with a specific biological target is a cornerstone of drug discovery.
Physicochemical Properties: Properties like solubility, lipophilicity, and stability can be predicted to assess the suitability of a compound for various applications. nih.gov
Toxicity: Early prediction of potential toxicity is crucial for the development of safe and effective new chemicals and pharmaceuticals. mdpi.com
The development of robust machine learning models requires large, high-quality datasets. researchgate.net A key future direction will be the generation and curation of comprehensive databases on the synthesis, reactivity, and properties of N-hydroxy aniline derivatives to train and validate these predictive models.
| Machine Learning Application | Potential Impact on N-hydroxy Aniline Research |
| Reaction Outcome Prediction | Optimization of synthetic routes, discovery of novel reactions. |
| Property Prediction | Rational design of molecules with desired biological or material properties. nih.gov |
| Toxicity Prediction | Early identification of potentially hazardous compounds. mdpi.com |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms is essential for optimizing chemical processes and discovering new reactivity. Advanced in-situ spectroscopic techniques provide a window into the reacting system, allowing for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates. spectroscopyonline.comyoutube.com
For the synthesis and subsequent reactions of this compound, several in-situ spectroscopic methods could be particularly insightful:
Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR are powerful for monitoring changes in chemical bonding during a reaction. frontiersin.org This can provide valuable information on the kinetics and mechanism of the formation of the N-hydroxy aniline core.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying reactions in aqueous media and for analyzing catalyst surfaces. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced sensitivity for studying reactions occurring at catalyst surfaces. mdpi.com
UV-Vis Spectroscopy: This technique can be used to monitor the concentration of chromophoric species in a reaction mixture, providing kinetic data. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about all the species present in a reaction mixture, offering a comprehensive view of the reaction progress.
By combining the data from these in-situ techniques with theoretical calculations, researchers can build a detailed picture of the reaction landscape. This knowledge can then be used to rationally design more efficient and selective synthetic methods for N-hydroxy anilines. The investigation of reaction mechanisms is often challenging due to the rapid and complex nature of chemical transformations. youtube.com
Design of N-Hydroxy Aniline Scaffolds with Tailored Chemical Reactivity
The N-hydroxy aniline scaffold is a versatile platform for the design of molecules with specific chemical and biological functions. By strategically modifying the structure of this compound, it is possible to fine-tune its reactivity and properties for a variety of applications.
Rational Design for Biological Applications: The design and synthesis of aniline derivatives as enzyme inhibitors is an active area of research. nih.gov For example, (E)-N-substituted benzylidene-aniline derivatives have been evaluated for their inhibitory effect on tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov By applying similar design principles to the N-hydroxy aniline scaffold, it may be possible to develop novel therapeutic agents.
Tailoring Reactivity for Materials Science: The chemical reactivity of the N-hydroxy aniline moiety can be harnessed for the development of new materials. For instance, the ability of hydroxylamines to participate in redox reactions or to act as ligands for metal ions could be exploited in the design of catalysts, sensors, or responsive materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-hydroxy-(2-pyrrolidinomethyl)-aniline, and what intermediates are critical for its synthesis?
- Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitrosoaniline derivatives (e.g., compounds in ) are synthesized via nitroso group introduction followed by functionalization of the pyrrolidinomethyl moiety. Key intermediates include nitroso precursors and protected hydroxylamine derivatives. Reaction optimization (e.g., temperature, catalyst selection) is crucial to avoid byproducts like over-nitrosated species. Characterization of intermediates via NMR and HRMS ensures pathway fidelity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while - and -NMR elucidate structural features like hydroxyl and pyrrolidine protons. Single-crystal X-ray diffraction (as in ) resolves hydrogen bonding networks and stereochemistry. UV-Vis spectroscopy (e.g., λmax at 235–288 nm, per ) monitors electronic transitions. Cross-validation using these methods minimizes misassignment risks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Given aniline derivatives' toxicity (e.g., methemoglobinemia risk), use fume hoods, nitrile gloves, and protective eyewear. Storage at -20°C (as in ) prevents degradation. Emergency protocols for spills (e.g., neutralization with dilute acetic acid) and exposure (e.g., immediate decontamination) must align with OSHA guidelines. Regular air monitoring ensures compliance with exposure limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles during synthesis?
- Answer : Systematic variation of reaction parameters (e.g., stoichiometry, solvent polarity) using design-of-experiments (DoE) tools like factorial design isolates critical factors. For example, highlights the role of nitroso group stability under acidic vs. basic conditions. Advanced analytics (e.g., LC-MS for byproduct identification) and kinetic studies (e.g., in situ IR monitoring) clarify mechanistic pathways. Reproducibility requires strict control of anhydrous conditions and catalyst activity .
Q. What experimental strategies optimize the catalytic efficiency of this compound in multi-step syntheses?
- Answer : Box-Behnken experimental design (as in ) efficiently explores interactions between variables (e.g., catalyst loading, temperature). For instance, MnFe2O4/Zn2SiO4 composites enhance photocatalytic activity. Kinetic isotope effects (KIEs) and computational modeling (DFT) identify rate-limiting steps. Flow chemistry setups improve scalability and reduce side reactions .
Q. How do hydrogen-bonding networks influence the crystallographic packing and solubility of this compound?
- Answer : Graph-set analysis ( ) reveals motifs like rings formed via N–H···O bonds. Solubility correlates with the ability to form intermolecular H-bonds with polar solvents (e.g., DMSO). Crystal engineering strategies (e.g., co-crystallization with carboxylic acids) modulate packing density, as seen in ’s nitrobenzoic acid adducts. Hirshfeld surface analysis quantifies non-covalent interactions .
Q. What methodologies assess the thermal and oxidative stability of this compound under environmental stressors?
- Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. Oxidative stability is tested via accelerated aging (e.g., 40°C/75% RH) with HPLC monitoring. ’s aniline dioxygenase studies inform biodegradation pathways. Electron paramagnetic resonance (EPR) detects radical intermediates during oxidation .
Q. How can the reactivity of hydroxyl and pyrrolidinomethyl groups be systematically investigated under varying reaction conditions?
- Answer : Competitive reaction studies (e.g., hydroxyl vs. amine alkylation) under nucleophilic (e.g., SN2) or electrophilic (e.g., Friedel-Crafts) conditions reveal regioselectivity. Isotopic labeling (e.g., ) tracks hydroxyl participation. ’s nitrosoaniline derivatives demonstrate substituent effects on reaction kinetics. Computational tools (e.g., Fukui indices) predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
